Chemical Properties and Medicinal Utility of Octahydropyrano[4,3-b]morpholine Scaffolds
Chemical Properties and Medicinal Utility of Octahydropyrano[4,3-b]morpholine Scaffolds
This guide details the chemical properties, synthetic accessibility, and medicinal utility of the octahydropyrano[4,3-b]morpholine scaffold.
Core Directive & Executive Summary
Octahydropyrano[4,3-b]morpholine (CAS: 1417805-94-7) represents a specialized class of saturated bicyclic heterocycles.[1] Structurally, it consists of a morpholine ring fused to a tetrahydropyran ring across the [4,3-b] bond. This scaffold is emerging as a critical "building block" in fragment-based drug discovery (FBDD) due to its high fraction of sp³-hybridized carbons (
This guide provides a technical analysis of the scaffold's stereoelectronics, synthetic routes, and application in designing bioavailable small molecules.[2]
Structural & Stereochemical Analysis
Nomenclature and Connectivity
The systematic IUPAC name is hexahydro-2H,5H-pyrano[4,3-b][1,4]oxazine . The fusion occurs between the C2–C3 bond of the morpholine unit and the C3–C4 bond of the pyran unit.
-
Molecular Formula:
-
Molecular Weight: 143.18 g/mol
-
Heteroatom Placement:
-
N4: Secondary amine (basic center, amenable to diversification).
-
O1 (Morpholine): Ether linkage.
-
O (Pyran): Ether linkage in the fused ring.
-
Stereochemical Conformation
The physicochemical behavior of this scaffold is dictated by the stereochemistry at the bridgehead carbons (C4a and C8a).
-
Trans-Fusion ((4aR, 8aR) or enantiomer): The most thermodynamically stable isomer. It forces the two six-membered rings into a rigid chair-chair conformation. This rigidity is highly valued in medicinal chemistry as it pre-organizes substituents for receptor binding, reducing the entropic penalty of binding.
-
Cis-Fusion: Allows for ring flipping and greater flexibility. While less common in library design, it can be accessed to explore alternative vectors.
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and the rigid trans-fused chair-chair conformation.
Caption: Connectivity map of the octahydropyrano[4,3-b]morpholine core. The green bond indicates the critical trans-fusion site.
Synthetic Pathways[3][4]
The synthesis of octahydropyrano[4,3-b]morpholine typically employs a "ring-opening/ring-closing" strategy starting from commercially available pyran precursors.
Route A: Epoxide Opening & Cyclization (Preferred)
This route ensures high stereocontrol, yielding the trans-fused product via anti-opening of the epoxide.
-
Starting Material: 3,6-Dihydro-2H-pyran.
-
Epoxidation: Treatment with m-CPBA yields 3,7-dioxabicyclo[4.1.0]heptane .
-
Regioselective Opening: Nucleophilic attack by an amino alcohol derivative (e.g., N-benzyl ethanolamine) opens the epoxide.
-
Cyclization: Intramolecular etherification (e.g., via Mitsunobu conditions or activation of the alcohol as a mesylate followed by base-induced displacement) closes the morpholine ring.
-
Deprotection: Hydrogenolysis (H₂/Pd-C) removes the benzyl group to yield the free secondary amine.
Route B: Reductive Amination of Pyranones
-
Starting Material: Tetrahydro-4H-pyran-4-one.
-
Functionalization:
-Bromination to introduce a leaving group at C3. -
Condensation: Reaction with 2-aminoethanol.
-
Reduction/Cyclization: Formation of the hemiaminal followed by reduction and intramolecular displacement yields the bicyclic core.
Synthetic Workflow Diagram[6]
Caption: Step-wise synthetic route from dihydropyran to the target scaffold using the epoxide opening strategy.
Physicochemical Profile & Medicinal Utility[5][6]
Key Properties Data
The following table summarizes the calculated and observed properties of the core scaffold.
| Property | Value (Approx.) | Implication for Drug Design |
| Molecular Weight | 143.18 Da | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | -0.5 to 0.2 | Significantly lower than decalin (cLogP ~4.5). Enhances water solubility. |
| pKa (Conj. Acid) | 8.0 – 8.5 | Typical for morpholines; ensures solubility at physiological pH. |
| H-Bond Donors | 1 (NH) | Handle for derivatization or H-bond interaction. |
| H-Bond Acceptors | 3 (2 O, 1 N) | Rich vector field for receptor interactions. |
| TPSA | ~21 Ų | Excellent membrane permeability (CNS penetrant potential). |
| Fsp³ | 1.0 (100%) | High 3D complexity; correlates with higher clinical success rates. |
Medicinal Chemistry Applications[7][8]
-
Scaffold Hopping: This core serves as a superior bioisostere for decalin or quinoline rings. By replacing a carbocycle with this bis-ether scaffold, researchers can lower lipophilicity (reducing metabolic clearance and non-specific binding) while retaining the rigid 3D shape required for binding pockets.
-
Solubility Enhancement: The presence of the additional pyran oxygen lowers the LogD compared to a standard morpholine or piperidine, improving the solubility profile of lipophilic payloads.
-
Kinase Inhibition: The morpholine oxygen often acts as a hinge-binder in kinase inhibitors. The fused pyran ring provides a vector to explore the "back-pocket" or solvent-exposed regions of the kinase domain without introducing excessive flexibility.
Experimental Protocol: General Synthesis
Note: This protocol is a generalized adaptation of standard methods for fused morpholine synthesis (e.g., CAS 1417805-94-7 analogs).
Objective: Synthesis of trans-octahydropyrano[4,3-b]morpholine hydrochloride.
-
Epoxide Formation:
-
Dissolve 3,6-dihydro-2H-pyran (10 mmol) in DCM (50 mL) at 0°C.
-
Add m-chloroperbenzoic acid (m-CPBA, 1.1 eq) portion-wise.
-
Stir at RT for 12h. Quench with saturated Na₂S₂O₃ and NaHCO₃. Extract, dry, and concentrate to yield the epoxide.
-
-
Ring Opening:
-
Dissolve the epoxide in acetonitrile. Add N-benzyl ethanolamine (1.2 eq) and LiClO₄ (catalytic).
-
Reflux for 16h. The nucleophile attacks anti- to the epoxide oxygen.
-
Purify the resulting diol-amine intermediate via column chromatography.
-
-
Cyclization:
-
Dissolve the intermediate in dry THF. Add PPh₃ (1.2 eq) and DIAD (1.2 eq) at 0°C (Mitsunobu conditions).
-
Stir for 24h. The hydroxyl group is activated and displaced by the oxygen/amine to close the ring.
-
-
Deprotection:
-
Dissolve the N-benzyl protected bicycle in MeOH.
-
Add Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 4h.
-
Filter through Celite and treat with HCl/dioxane to precipitate the hydrochloride salt.
-
References
-
Enamine Store. (2025).[4] Octahydropyrano[4,3-b]morpholine hydrochloride.[5][6][7] Catalog Entry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71463699. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters. (Contextual reference for spiro/fused morpholine synthesis). Link
-
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[8] Nature Chemistry. (Reference for Fsp3 and scaffold value). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. dokumen.pub [dokumen.pub]
- 3. html.rhhz.net [html.rhhz.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 1432677-93-4,1-(4-bromophenyl)-1-methoxypropan-2-amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 21572-79-2,2-Cyclopropylacetimidamide Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. EnamineStore [enaminestore.com]
- 8. Morpholine synthesis [organic-chemistry.org]
![IUPAC Numbering for octahydropyrano[4,3-b]morpholine](httpshttps://i.imgur.com/example.png)
